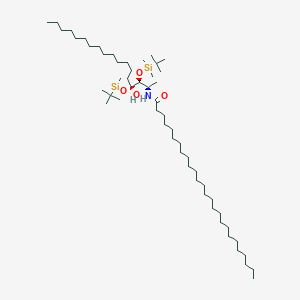
Acetyl-phenylalanyl trifluoromethyl ketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetyl-phenylalanyl trifluoromethyl ketone is a synthetic organic compound with the chemical formula C12H12F3NO2 It is known for its unique structural features, including the presence of a trifluoromethyl group, which imparts distinct chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetyl-phenylalanyl trifluoromethyl ketone typically involves the introduction of the trifluoromethyl group into the ketone structure. One common method is the reaction of phenylalanine derivatives with trifluoroacetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the trifluoromethyl ketone moiety .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
Acetyl-phenylalanyl trifluoromethyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to alcohols or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the trifluoromethyl group under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Acetyl-phenylalanyl trifluoromethyl ketone has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of fluorinated compounds and other complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes and pathways.
Mechanism of Action
The mechanism of action of acetyl-phenylalanyl trifluoromethyl ketone involves its interaction with specific molecular targets, such as enzymes. The trifluoromethyl group enhances the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
- N-acetyl-L-leucyl-L-phenylalanyl trifluoromethyl ketone
- N-acetyl-L-phenylalanyl trifluoromethyl ketone
Uniqueness
Acetyl-phenylalanyl trifluoromethyl ketone is unique due to its specific structural features, including the trifluoromethyl group and the phenylalanine-derived moiety. These features confer distinct chemical and biological properties, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C13H12F3NO3 |
|---|---|
Molecular Weight |
287.23 g/mol |
IUPAC Name |
N-[(2S)-5,5,5-trifluoro-3,4-dioxo-1-phenylpentan-2-yl]acetamide |
InChI |
InChI=1S/C13H12F3NO3/c1-8(18)17-10(7-9-5-3-2-4-6-9)11(19)12(20)13(14,15)16/h2-6,10H,7H2,1H3,(H,17,18)/t10-/m0/s1 |
InChI Key |
QYINCHZWONOSQX-JTQLQIEISA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)C(=O)C(F)(F)F |
Canonical SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


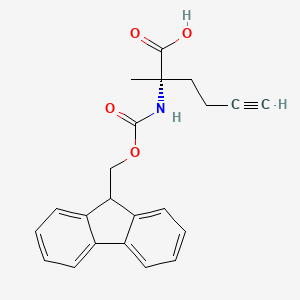
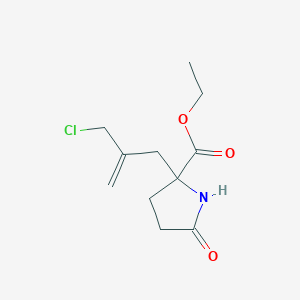
![4-Amino-3'-cyano[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12839313.png)

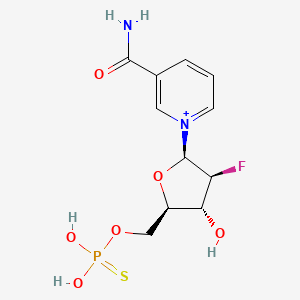

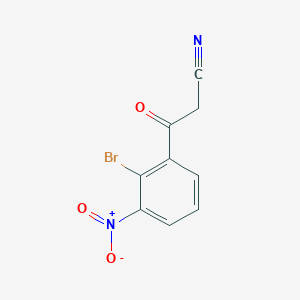
![1,1,1-Trifluoro-3-[(3-pyridylamino)methylidene]pentane-2,4-dione](/img/structure/B12839341.png)
![3-[(Difluoromethyl)sulphanyl]phenyl methyl ether](/img/structure/B12839353.png)


